1-Oxy-pyrazine-2-carboxylic acid
Overview
Description
1-Oxy-pyrazine-2-carboxylic acid is a heterocyclic organic compound that features a pyrazine ring substituted with a carboxylic acid group and an oxygen atom
Mechanism of Action
Target of Action
It is known that pyrazine derivatives have been investigated for their effect on mycobacterium tuberculosis .
Mode of Action
It is known that pyrazine derivatives have shown antimycobacterial, antibacterial, and antifungal activities .
Biochemical Pathways
Pyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that pyrazine derivatives are generally soluble in water , which may influence their bioavailability and distribution.
Result of Action
It is known that pyrazine derivatives have shown antimycobacterial, antibacterial, and antifungal activities , suggesting that they may have a broad range of effects at the cellular level.
Action Environment
It is known that pyrazine derivatives are generally stable and can be synthesized using various methods .
Biochemical Analysis
Biochemical Properties
1-Oxy-pyrazine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of 1-aminocyclopropane-1-carboxylate oxidase, an enzyme involved in ethylene formation in plants . Additionally, this compound interacts with uricase, an enzyme that catalyzes the oxidation of uric acid to allantoin . These interactions highlight the compound’s potential in modulating enzymatic activities and biochemical pathways.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In cancer cell lines, such as lung (A549), breast (MCF-7), and colon (HT-29), derivatives of this compound have demonstrated cytotoxic activity . The compound influences cell function by inducing apoptosis, a process of programmed cell death, and generating reactive oxygen species (ROS) that cause DNA damage . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the Bcl-2 apoptosis regulator and DNA, leading to the induction of apoptosis in cancer cells . The compound’s ability to generate ROS further contributes to its cytotoxic effects by causing oxidative stress and DNA damage . These interactions underline the compound’s potential as an anticancer agent through enzyme inhibition, activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in vitro and in vivo studies has revealed sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including oxidative stress and damage to healthy tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as uricase and 1-aminocyclopropane-1-carboxylate oxidase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential to modulate metabolic processes and impact overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely within the cellular environment, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxy-pyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with an oxidizing agent. For example, the oxidation of pyrazine-2-carboxylic acid using hydrogen peroxide in the presence of a catalyst can yield this compound. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Oxy-pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
- Oxidized derivatives
- Reduced alcohols or amines
- Substituted pyrazine derivatives
Scientific Research Applications
1-Oxy-pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its antibacterial and antitubercular activities.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of various chemical intermediates.
Comparison with Similar Compounds
1-Oxy-pyrazine-2-carboxylic acid can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid: Lacks the oxygen substitution, which may result in different chemical reactivity and biological activity.
2,3-Pyrazinedicarboxylic acid:
Phenazine: A structurally related compound with notable antitumor and antibiotic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
1-oxidopyrazin-1-ium-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5(9)4-3-6-1-2-7(4)10/h1-3H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHDMXINXZCJSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=N1)C(=O)O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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